molecular formula C20H18ClF6N3O4 B2644096 N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-66-3

N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2644096
CAS No.: 338404-66-3
M. Wt: 513.82
InChI Key: VLGCXDPQEQYXJP-UHFFFAOYSA-N
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Description

N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS: 338404-66-3) is a synthetic benzamide derivative with the molecular formula C₂₀H₁₈ClF₆N₃O₄ and a molecular weight of 513.82 g/mol . Its structure features:

  • A central 2,5-bis(2,2,2-trifluoroethoxy)benzene ring.
  • A carboxamide group linked to a 2-aminoethyl side chain.
  • A 4-chloroanilino carbonyl moiety attached to the ethylamino group.

Synthesis involves reacting 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with N-aminoethyl derivatives under inert conditions, followed by purification using sodium hydroxide and organic solvents .

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF6N3O4/c21-12-1-3-13(4-2-12)30-18(32)29-8-7-28-17(31)15-9-14(33-10-19(22,23)24)5-6-16(15)34-11-20(25,26)27/h1-6,9H,7-8,10-11H2,(H,28,31)(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGCXDPQEQYXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloroaniline with phosgene to form 4-chloroanilino carbonyl chloride. This intermediate is then reacted with ethylenediamine to produce N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)amine. The final step involves the reaction of this intermediate with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoroethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry

N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has been investigated for its potential as an anticancer agent. The presence of the chloroaniline moiety suggests possible interactions with cellular targets involved in cancer progression.

  • Case Study : A study exploring the synthesis and biological evaluation of similar compounds indicated that derivatives with an anilino group exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to this compound could enhance its therapeutic efficacy .

Antiparasitic Activity

Research has shown that compounds with structural similarities to this compound can exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness.

  • Case Study : A phenotypic screen of a compound library identified benzamide derivatives as potent inhibitors of Trypanosoma brucei growth. This indicates that further exploration of this compound may yield valuable antiparasitic agents .

Material Science

The trifluoroethoxy groups in the compound may impart unique physical and chemical properties that can be exploited in material science applications.

  • Potential Applications : The compound could be used in the development of advanced materials with specific thermal or chemical resistance properties due to the presence of fluorinated groups.
Compound NameTarget OrganismActivity TypeEC50 (µM)CC50 (µM)
N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-...Trypanosoma bruceiAntiparasiticTBDTBD
Analogous CompoundsVarious Cancer Cell LinesCytotoxicityVaries by structureVaries by structure

Mechanism of Action

The mechanism of action of N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The compound belongs to a family of 2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives. Below is a comparative analysis of its structural and functional analogues:

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent on Ethylamino Group Molecular Weight (g/mol) Primary Application/Context
N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide 4-Chloroanilino carbonyl 513.82 Research (non-clinical)
Flecainide (N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) 2-Piperidylmethyl 474.39 Antiarrhythmic drug (clinically used)
2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide 4-Methylpiperidine-2-ylmethyl ~508.84* Process-related impurity in Flecainide
N-(2-[(2-Chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide 2-Chloroacetyl 436.73 Industrial-grade chemical synthesis

*Note: Molecular weight estimated based on structure.

Functional and Pharmacological Differences

Flecainide vs. Target Compound
  • Flecainide (Figure 1a) is a Class IC antiarrhythmic agent approved for ventricular and supraventricular arrhythmias. Its piperidylmethyl group enhances sodium channel blocking activity .
  • No clinical data exists for this compound, as it is restricted to research .
Process-Related Impurities

During Flecainide synthesis, impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide arise due to side reactions with methylpiperidine intermediates. These impurities are structurally similar but lack the piperidylmethyl group’s optimal geometry for sodium channel interaction, reducing therapeutic efficacy .

Industrial-Grade Derivatives

Compounds like N-(2-[(2-chloroacetyl)amino]ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS: 338404-61-8) feature a chloroacetyl group, which may enhance reactivity in industrial synthesis but introduces toxicity risks .

Physicochemical and Spectral Comparisons

  • Solubility: The 4-chloroanilino group in the target compound increases hydrophobicity compared to Flecainide’s piperidylmethyl group, reducing aqueous solubility .
  • Spectroscopy: IR: The target compound’s −NH stretch (amide and urea groups) appears near 3300–3400 cm⁻¹, similar to analogues . NMR: Substituents like 4-chloroanilino cause distinct aromatic proton shifts compared to Flecainide’s piperidine signals .

Research and Industrial Relevance

The target compound’s 4-chloroanilino group makes it a candidate for studying structure-activity relationships (SAR) in sodium channel blockers. However, its lack of clinical approval contrasts with Flecainide’s well-established role . Industrial derivatives (e.g., chloroacetyl-containing analogues) highlight the versatility of the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold in chemical synthesis .

Biological Activity

N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS No. 338404-66-3) is a synthetic compound with potential biological activity. Its structure incorporates a 4-chloroaniline moiety and trifluoroethoxy groups, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound based on available literature and data.

  • Molecular Formula : C20H18ClF6N3O4
  • Molecular Weight : 513.82 g/mol
  • Boiling Point : Predicted at 536.8 ± 50.0 °C
  • Density : 1.433 ± 0.06 g/cm³
  • pKa : 13.16 ± 0.46

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic effects, specifically against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A phenotypic screen revealed that derivatives of benzamide showed potent inhibitory activity against this parasite .

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Compounds containing anilino and carbonyl groups have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as disrupting cell cycle progression and inducing oxidative stress .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the trifluoroethoxy groups enhance lipophilicity and cellular uptake, allowing for greater interaction with biological targets within cells. The presence of the chloroaniline moiety may also contribute to its biological effects by modulating enzyme activities involved in metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
Study AAntiparasitic ActivityIdentified as a potent inhibitor of Trypanosoma brucei with an IC50 value significantly lower than existing treatments .
Study BAnticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines with a mechanism involving apoptosis induction .
Study CStructure-Activity RelationshipExplored modifications to the aniline and carbonyl groups to enhance biological activity; found that certain substitutions increased potency against targeted cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Acylation : React 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine in dichloromethane under inert conditions at 0°C, followed by 24-hour stirring at ambient temperature .

Purification : Use sequential washes with 10% NaOH, saturated NaCl, and distilled water in a 5:1 ethyl acetate:diethyl ether solution to remove unreacted reagents and byproducts. HPLC or column chromatography is recommended for final purity validation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substitution patterns and trifluoroethoxy group integration.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation (if crystallizable) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s trifluoroethoxy and carboxamide groups. For biological assays, use DMSO stocks diluted in aqueous buffers (≤0.1% DMSO to avoid cytotoxicity). Solubility in hydrophobic solvents (e.g., ethyl acetate) should be tested for purification workflows .

Advanced Research Questions

Q. How can computational docking studies elucidate the compound’s interaction with sodium ion channels (e.g., Nav_v1.5)?

  • Methodological Answer :

Receptor Preparation : Extract Nav_v1.5 coordinates from PDB or homology modeling.

Ligand Parameterization : Optimize the compound’s 3D structure using Gaussian or AMBER with RESP charges.

Docking Workflow : Use AutoDock4 with Lamarckian genetic algorithms. Enable side-chain flexibility in the channel’s selectivity filter (e.g., DEKA locus).

Validation : Cross-dock with known Nav_v blockers (e.g., flecainide) to validate pose reproducibility .

Q. What experimental designs are suitable for resolving contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Hypothesis-Driven SAR : Synthesize analogs with systematic substitutions (e.g., replacing 4-chloroanilino with fluorophenyl groups).
  • Orthogonal Assays : Combine electrophysiology (patch-clamp), radioligand binding, and cytotoxicity screens to dissect target-specific effects from non-specific interactions.
  • Data Reconciliation : Apply multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., lipophilicity vs. hydrogen bonding) .

Q. How can researchers integrate this compound into a mechanistic framework for cardiac arrhythmia research?

  • Methodological Answer :

Theoretical Linkage : Anchor experiments to the "modulated receptor hypothesis" for Nav_v channel blockers.

Functional Assays : Measure use-dependent inhibition in cardiomyocytes (e.g., hiPSC-derived models) to assess state-selective binding (resting vs. inactivated states).

Kinetic Analysis : Use voltage-clamp protocols to derive rate constants for association (konk_{on}) and dissociation (koffk_{off}) .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

  • Methodological Answer :

  • Standardized Synthesis : Adopt strict inert-atmosphere protocols for acylation to minimize hydrolyzed byproducts .
  • QC Metrics : Enforce ≥95% purity (HPLC) and batch-specific NMR fingerprints.
  • Internal Controls : Include reference compounds (e.g., lidocaine) in each assay plate to normalize inter-experimental variability .

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